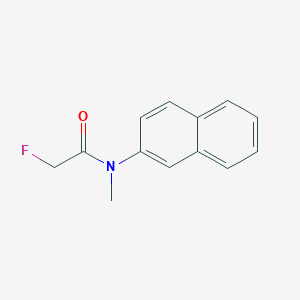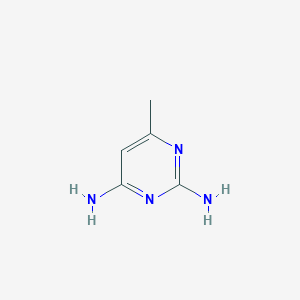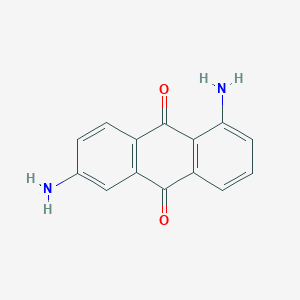
9,10-Anthracenedione, 1,6-diamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,6-diamino- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AQDA and is synthesized through a specific method.
作用機序
The mechanism of action of AQDA is not fully understood, but it is believed to be due to its ability to induce oxidative stress in cells. AQDA can generate reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This damage can ultimately lead to cell death, making AQDA a potential candidate for cancer treatment.
生化学的および生理学的効果
AQDA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, AQDA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand the biochemical and physiological effects of AQDA.
実験室実験の利点と制限
One of the significant advantages of AQDA is its ease of synthesis, making it readily available for laboratory experiments. Additionally, AQDA has been shown to have potent anticancer and antibacterial properties, making it a valuable compound for research. However, one of the limitations of AQDA is its potential toxicity, which needs to be carefully studied before its use in clinical applications.
将来の方向性
There are several future directions for the research of AQDA. One of the significant areas of research is the development of new cancer drugs based on AQDA's anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of AQDA and its potential applications in other fields such as antibacterial and antifungal agents. Further studies are also needed to determine the safety and toxicity of AQDA for clinical applications.
Conclusion:
In conclusion, AQDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AQDA has been shown to have anticancer and antibacterial properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of AQDA.
合成法
AQDA is synthesized through a reaction between 9,10-anthracenedione and 1,6-diaminohexane. The reaction takes place in the presence of a catalyst, which helps in the formation of AQDA. The synthesis method of AQDA is a straightforward process and can be easily carried out in a laboratory setting.
科学的研究の応用
AQDA has various scientific research applications due to its unique properties. One of the significant applications of AQDA is in the field of cancer research. AQDA has been shown to have anticancer properties and can be used in the development of new cancer drugs. Additionally, AQDA has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
1758-64-1 |
|---|---|
製品名 |
9,10-Anthracenedione, 1,6-diamino- |
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
1,6-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,15-16H2 |
InChIキー |
UDBLWRCGYSQDGK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
その他のCAS番号 |
1758-64-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



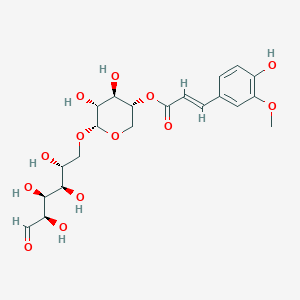
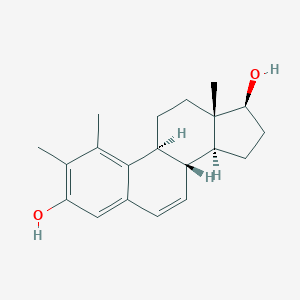
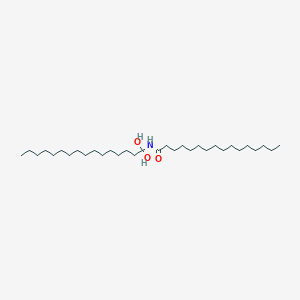
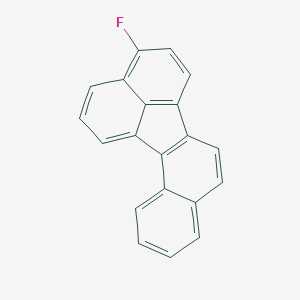
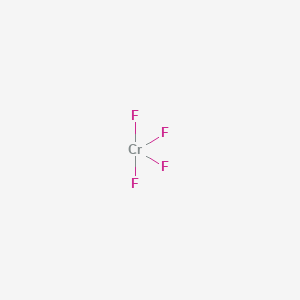
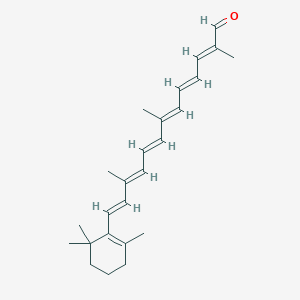
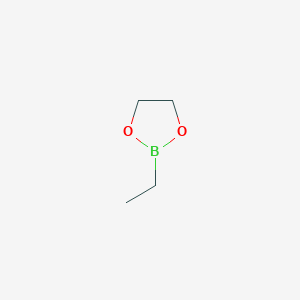
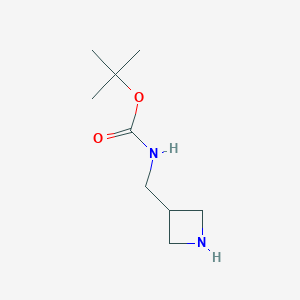

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
